3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
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Overview
Description
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of metabolic enzyme inhibitors. It has a molecular formula of C32H31N5O and a molecular weight of 501.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the naphthalene and chromenone moieties. The tetrazole group is introduced through a cycloaddition reaction involving azide and nitrile precursors. The final step involves the coupling of the tetrazole group with the chromenone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The tetrazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry .
Scientific Research Applications
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway. This inhibition can lead to various physiological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing chromenones and naphthalene derivatives. Examples include:
- 1,3,5-tri(1H-tetrazol-5-yl)benzene
- 2-(6-((1H-tetrazol-5-yl)methoxy)naphthalen-2-yl)-1-benzyl-3-pentyl-1H-indole .
Uniqueness
What sets 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrazole group, in particular, enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Properties
Molecular Formula |
C21H14N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C21H14N4O3/c26-21-18(15-6-5-13-3-1-2-4-14(13)9-15)10-16-7-8-17(11-19(16)28-21)27-12-20-22-24-25-23-20/h1-11H,12H2,(H,22,23,24,25) |
InChI Key |
MANJFULHCFDPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)OCC5=NNN=N5)OC3=O |
Origin of Product |
United States |
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